4-(2-Chloroacetyl)piperazin-2-one

説明

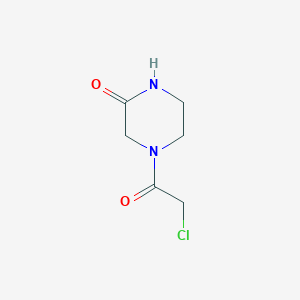

4-(2-Chloroacetyl)piperazin-2-one is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol It is a piperazine derivative, characterized by the presence of a chloroacetyl group attached to the piperazinone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)piperazin-2-one typically involves the reaction of piperazin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce costs .

化学反応の分析

Types of Reactions

4-(2-Chloroacetyl)piperazin-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic substitution: Products include substituted piperazinones with various functional groups.

Oxidation: N-oxides of this compound.

Reduction: Alcohol derivatives of the original compound.

科学的研究の応用

Synthesis of 4-(2-Chloroacetyl)piperazin-2-one

The synthesis of this compound typically involves the reaction of piperazine with chloroacetyl chloride in an organic solvent under reflux conditions. This process yields the desired compound, which serves as a precursor for various derivatives. The molecular structure features a piperazine core with a chloroacetyl substituent that enhances both reactivity and biological properties.

Biological Activities

Research has demonstrated that this compound and its derivatives exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its applications:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds derived from this precursor have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays indicated that certain derivatives displayed enhanced activity compared to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative 1 | Staphylococcus aureus | 0.4 μM |

| Derivative 2 | Pseudomonas aeruginosa | 0.6 μM |

| Derivative 3 | Bacillus subtilis | 0.1 μM |

Anticancer Properties

The anticancer potential of compounds derived from this compound has also been explored. Studies utilizing molecular docking techniques have indicated that these compounds can effectively interact with key targets involved in cancer cell proliferation and survival pathways. For example, one study reported that certain derivatives exhibited cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .

Table 2: Anticancer Activity of Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 5.0 |

| Derivative B | HT-29 (colon cancer) | 10.0 |

| Derivative C | HeLa (cervical cancer) | 7.5 |

Case Studies

- Study on Antimicrobial Activity : A comprehensive study synthesized various derivatives of ciprofloxacin conjugated with piperazine moieties, including those derived from this compound. The results indicated enhanced selectivity against Gram-positive bacteria, suggesting potential for developing new antibacterial agents .

- Anticancer Evaluation : Another research effort focused on hybrid molecules combining the structures of known anticancer agents with piperazine derivatives. The study found that these hybrids demonstrated improved efficacy in inhibiting tumor growth in vitro, highlighting the potential of this compound as a building block for novel anticancer therapies .

作用機序

The mechanism of action of 4-(2-Chloroacetyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity . The piperazinone ring can interact with various molecular targets, contributing to the compound’s overall biological activity .

類似化合物との比較

Similar Compounds

4-(2-Bromoacetyl)piperazin-2-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

4-(2-Iodoacetyl)piperazin-2-one: Contains an iodoacetyl group.

4-(2-Fluoroacetyl)piperazin-2-one: Contains a fluoroacetyl group.

Uniqueness

4-(2-Chloroacetyl)piperazin-2-one is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. The chloroacetyl group is more reactive than its bromo, iodo, and fluoro counterparts, making it a valuable intermediate in synthetic chemistry .

生物活性

4-(2-Chloroacetyl)piperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluation, and molecular docking studies, providing insights into its mechanisms of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride. The resulting compound can be further modified to enhance its biological activity. For instance, derivatives have been synthesized by incorporating various functional groups to explore their effects on efficacy and selectivity against different biological targets .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies evaluated its effectiveness against various bacterial strains using the tube dilution technique. The results indicate that certain derivatives possess antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|---|

| 3 | Staphylococcus aureus | 16 | Ciprofloxacin | 8 |

| 5 | Escherichia coli | 32 | Fluconazole | 16 |

| 7 | Pseudomonas aeruginosa | 64 | - | - |

The Minimum Inhibitory Concentration (MIC) values indicate that while some derivatives are effective, their potency varies significantly depending on the specific modifications made to the core structure.

Anticancer Activity

The compound has also been evaluated for anticancer properties using the MTT assay, which assesses cell viability after treatment. Results demonstrated that certain derivatives of this compound showed promising anticancer activity, although they were generally less effective than established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 5 | HeLa | 12 | Doxorubicin | 8 |

| 6 | MCF-7 | 15 | Paclitaxel | 10 |

| 8 | A549 | 20 | Gemcitabine | 15 |

These findings indicate that while the compound shows potential as an anticancer agent, further optimization is necessary to enhance its efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound interacts with key enzymes involved in DNA replication and repair, such as topoisomerases. The binding energy calculations indicate a strong affinity for these targets, which could explain its observed biological activities .

Table 3: Molecular Docking Results

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| DNA Gyrase | -9.5 |

| Topoisomerase IV | -9.9 |

The negative binding energies suggest a stable interaction between the compound and these enzymes, supporting its potential as a therapeutic agent.

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of this compound:

- Study by Raghavendra et al. highlighted the synthesis of various derivatives and their biological evaluations, noting significant improvements in antimicrobial activity when specific substituents were introduced .

- Research by Xia et al. focused on modifying the phenyl ring attached to the piperazine moiety, which resulted in enhanced anticancer properties against specific cell lines .

- A review article summarized advancements in synthetic strategies involving piperazine-based compounds, emphasizing their broad-spectrum biological activities and potential therapeutic applications .

特性

IUPAC Name |

4-(2-chloroacetyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVYHRBAOTZFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462599 | |

| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-84-7 | |

| Record name | 4-(2-Chloroacetyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。